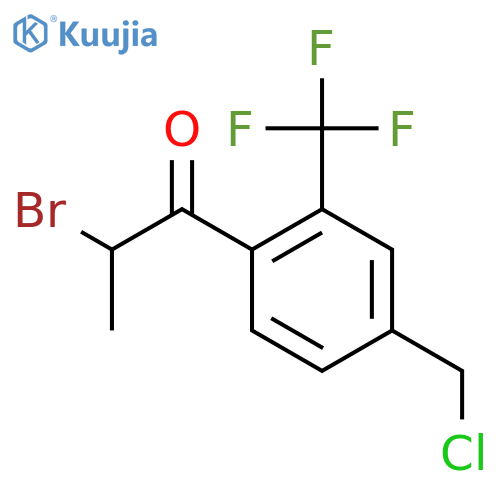

Cas no 1804215-05-1 (2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one)

1804215-05-1 structure

商品名:2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one

CAS番号:1804215-05-1

MF:C11H9BrClF3O

メガワット:329.540772199631

CID:4971572

2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one

-

- インチ: 1S/C11H9BrClF3O/c1-6(12)10(17)8-3-2-7(5-13)4-9(8)11(14,15)16/h2-4,6H,5H2,1H3

- InChIKey: DCTZYVFJADKYMR-UHFFFAOYSA-N

- ほほえんだ: BrC(C)C(C1C=CC(CCl)=CC=1C(F)(F)F)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 282

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 17.1

2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013024245-500mg |

2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one |

1804215-05-1 | 97% | 500mg |

839.45 USD | 2021-06-24 | |

| Alichem | A013024245-1g |

2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one |

1804215-05-1 | 97% | 1g |

1,460.20 USD | 2021-06-24 | |

| Alichem | A013024245-250mg |

2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one |

1804215-05-1 | 97% | 250mg |

494.40 USD | 2021-06-24 |

2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

1804215-05-1 (2-Bromo-1-(4-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-1-one) 関連製品

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量